dimethyl 2-[(ethylsulfonyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(ethylsulfonyl)amino]terephthalate is an organic compound with the molecular formula C₁₂H₁₅NO₆S. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is substituted with an ethylsulfonylamino group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(ethylsulfonyl)amino]terephthalate typically involves the following steps:
Nitration of Dimethyl Terephthalate: Dimethyl terephthalate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The resulting amino compound is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(ethylsulfonyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dimethyl 2-[(ethylsulfonyl)amino]benzyl alcohol.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(ethylsulfonyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(ethylsulfonyl)amino]terephthalate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The ethylsulfonylamino group can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(methylsulfonyl)amino]terephthalate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Dimethyl 2-[(phenylsulfonyl)amino]terephthalate: Contains a phenylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
Dimethyl 2-[(ethylsulfonyl)amino]terephthalate is unique due to the presence of the ethylsulfonylamino group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs with different sulfonyl groups.
Properties
IUPAC Name |
dimethyl 2-(ethylsulfonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-4-20(16,17)13-10-7-8(11(14)18-2)5-6-9(10)12(15)19-3/h5-7,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMVVRILWFLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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